N-(4-amino-3-methoxyphenyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(4-amino-3-methoxyphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-6-8(4-5-9(10)12)13-11(14)7-2-3-7/h4-7H,2-3,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBYEHVLPPREKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-3-methoxyphenyl)cyclopropanecarboxamide typically involves the reaction of 4-amino-3-methoxyaniline with cyclopropanecarboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-3-methoxyphenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
N-(4-amino-3-methoxyphenyl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-amino-3-methoxyphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Analogs
(a) N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide (CAS: 1082156-54-4)
- Key differences: The amino and methoxy groups are swapped (3-amino vs. 4-amino), altering electronic distribution and hydrogen-bonding capacity.
- Physical properties : Molecular formula C₁₁H₁₄N₂O₂, molecular weight 206.24 g/mol, density 1.304 g/cm³, predicted boiling point 444.8°C .
- Biological implications : Positional isomerism may affect receptor binding selectivity, as demonstrated in studies of GSK-3β inhibitors where substituent placement significantly modulates activity .
(b) N-(3-Amino-4-methylphenyl)cyclopropanecarboxamide (CAS: 1016721-13-3)
- Key differences : Methoxy group replaced with a methyl group, reducing polarity and steric bulk.
- Physical properties : Molecular formula C₁₁H₁₄N₂O, molecular weight 190.24 g/mol. The absence of a methoxy group lowers boiling point and solubility compared to the target compound .
(c) N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide
- Key differences : Cyclopentane replaces cyclopropane, increasing ring strain and altering conformational flexibility.
- Physical properties: Molecular formula C₁₉H₂₁NO₂, molecular weight 295.38 g/mol. The larger ring system may reduce metabolic stability in vivo .
Functional Group Modifications
(a) Sulfonyl and Cyano Derivatives
Compounds such as N-(4-(1-((2-aminoethyl)sulfonyl)-2,5-dihydro-1H-pyrrol-3-yl)-pyridin-2-yl)cyclopropanecarboxamide (Compound 19, molecular weight 372.87 g/mol) and N-(4-(3-cyanophenyl)pyridin-2-yl)cyclopropanecarboxamide (Compound 23, molecular weight 265.26 g/mol) highlight the impact of sulfonyl and cyano groups on bioactivity. Sulfonyl groups enhance binding to kinases like GSK-3β, while cyano substituents improve membrane permeability .
(b) Boronated Analogs
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)cyclopropanecarboxamide (Compound 21) incorporates a boronate ester, enabling Suzuki-Miyaura cross-coupling reactions for further derivatization. This modification is absent in the target compound but underscores synthetic versatility in the cyclopropanecarboxamide family .
Biological Activity
N-(4-amino-3-methoxyphenyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including the formation of the cyclopropane ring and subsequent functionalization. A common method includes the α-alkylation of 2-phenyl acetonitrile derivatives, followed by conversion to the carboxamide through acid amine coupling reactions . Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.
Table 1: Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | α-Alkylation | 2-Phenyl acetonitrile + 1,2-Dibromoethane | Good yield |
| 2 | Hydrolysis | Reaction with HCl | High yield |
| 3 | Amine Coupling | Methyl 2-(aminophenoxy)acetate | Variable |
Anticancer Properties
Research has demonstrated that this compound exhibits effective inhibition on the proliferation of certain cancer cell lines, such as U937 (a human myeloid leukemia cell line). Importantly, these compounds did not show cytotoxic effects on normal cells, indicating a potential for selective targeting of cancer cells .
Case Study: U937 Cell Line
In a study evaluating the effects of this compound on U937 cells, it was found that:
- IC50 Values : The compound showed an IC50 value that indicates significant potency against U937 cells.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through specific signaling pathways while sparing normal cells from toxicity.
Structure-Activity Relationship (SAR)
The biological activity is closely related to the structural features of the compound. Modifications at specific positions on the phenyl ring or changes in the cyclopropane moiety can significantly alter its efficacy. The presence of the methoxy group at position 3 and amino group at position 4 on the phenyl ring are critical for maintaining activity .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methoxy Group at C3 | Enhances potency against U937 |
| Amino Group at C4 | Crucial for selectivity |
| Cyclopropane Ring | Provides rigidity and stability |
The mechanisms through which this compound exerts its biological effects involve interaction with various molecular targets. Studies suggest that it may inhibit specific pathways associated with cell proliferation and survival.
Key Mechanistic Insights:
- Inhibition of EGFR Mutants : The compound has shown potential in suppressing mutant forms of epidermal growth factor receptor (EGFR), which is often implicated in various cancers .
- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in malignant cells, leading to programmed cell death without affecting healthy cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-amino-3-methoxyphenyl)cyclopropanecarboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, outlines a protocol using hydroxylamine hydrochloride and NaHCO₃ in ethanol to convert cyano precursors into carboxamide derivatives. Key steps include:
- Reacting N-(4-cyanophenyl)pyridin-2-yl derivatives with hydroxylamine hydrochloride (1.5 eq) in ethanol under reflux.
- Purification via column chromatography or recrystallization to achieve yields of 44–79% and high purity (99–100% by UPLC/MS).
- Optimization involves adjusting stoichiometry (e.g., excess hydroxylamine), solvent choice (polar aprotic solvents may enhance reactivity), and temperature control to minimize side reactions .
Q. Which spectroscopic techniques are most reliable for characterizing the cyclopropane ring and methoxy group in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The cyclopropane ring protons appear as distinctive multiplets in the δ 0.8–1.5 ppm range, while the methoxy group resonates as a singlet near δ 3.8 ppm.
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion ([M+H]⁺) and fragments, such as loss of the cyclopropane moiety (e.g., m/z 297 observed in ).
- IR Spectroscopy : Stretching vibrations for the amide carbonyl (C=O) appear at ~1650–1680 cm⁻¹.
- Cross-referencing with NIST databases (e.g., InChIKey and spectral libraries) ensures structural validation .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to kinase targets like GSK-3β?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina or Schrödinger to model interactions between the cyclopropanecarboxamide moiety and the ATP-binding pocket of GSK-3β (PDB ID: 1Q3W). Focus on hydrogen bonds with key residues (e.g., Lys85, Asp200) and hydrophobic interactions with the cyclopropane ring.
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability. Analyze RMSD/RMSF plots to identify critical binding regions.
- Free Energy Calculations : Apply MM/GBSA to estimate ΔG binding, correlating with in vitro IC₅₀ values from kinase inhibition assays (e.g., reports analogs with sub-µM activity) .
Q. What strategies resolve discrepancies in biological activity data between synthesized batches?
- Methodological Answer :
- Purity Analysis : Use UPLC/MS (as in ) or HPLC-UV to detect impurities (e.g., unreacted cyanophenyl precursors).
- Structural Confirmation : 2D NMR (COSY, HSQC) verifies regiochemistry of the methoxy and amino groups, which can vary due to isomerization during synthesis.
- Biological Replicates : Perform dose-response assays (e.g., MTT for cytotoxicity) in triplicate, using standardized cell lines (e.g., SH-SY5Y for neuroprotection studies) .
Q. How does the substitution pattern on the phenyl ring influence neuroprotective efficacy in cyclopropanecarboxamide derivatives?
- Methodological Answer :
- SAR Studies : Compare analogs with substituents at the 3- vs. 4-position (e.g., ’s compounds 27 and 28 show differing yields and bioactivity).
- Electron-Withdrawing/Donating Effects : Methoxy groups (electron-donating) may enhance membrane permeability, while nitro groups (electron-withdrawing) could improve target binding.
- In Vitro Assays : Test neuroprotection in oxidative stress models (e.g., H₂O₂-treated neurons) and measure downstream markers like SOD activity or caspase-3 inhibition .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields for cyclopropanecarboxamide derivatives?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in situ FTIR to track intermediate formation (e.g., hydroxylamine adducts).
- Byproduct Identification : LC-MS/MS can detect side products like oxadiazoles (e.g., compound 32 in forms via BF₃·Et₂O catalysis).
- Solvent/Base Optimization : Replace NaHCO₃ with stronger bases (e.g., K₂CO₃) in polar solvents (DMF) to improve nucleophilicity and reduce reaction time .
Experimental Design Considerations
Q. What in vitro models are appropriate for evaluating the neuroinflammatory effects of this compound?
- Methodological Answer :
- Microglial Activation Assays : Use BV-2 or primary microglia treated with LPS/IFN-γ. Measure TNF-α/IL-6 levels via ELISA.
- GSK-3β Inhibition : Perform Western blotting for β-catenin stabilization (Wnt pathway marker) in SH-SY5Y cells.
- Dose Optimization : Start with 1–100 µM ranges, referencing IC₅₀ values from kinase assays (e.g., ’s compounds show activity at 0.1–10 µM) .
Structural and Mechanistic Insights
Q. How does the cyclopropane ring conformation impact the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP Measurements : Compare experimental (shake-flask method) vs. computational (XLogP3) values to assess lipophilicity.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The rigid cyclopropane ring may reduce CYP450-mediated oxidation.
- Permeability Assays : Use Caco-2 monolayers to evaluate intestinal absorption, correlating with LogD7.4 and PSA calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
